シンブテロール-d9

説明

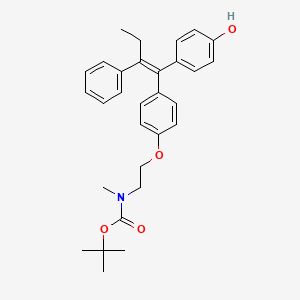

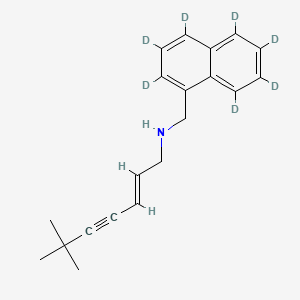

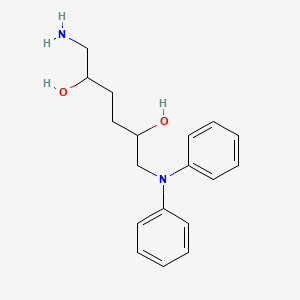

Cimbuterol-d9 is the deuterium labeled analogue of Cimbuterol . Cimbuterol is a β-adrenergic agonist .

Synthesis Analysis

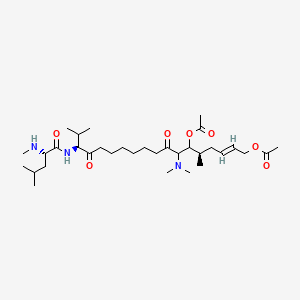

Three stable and simple synthetic routes of labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol were described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . These structures and isotope-abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis

The molecular structure of Cimbuterol-d9 is represented by the formula C13H10D9N3O .Chemical Reactions Analysis

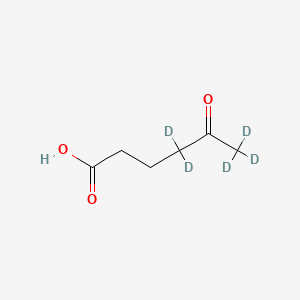

The solution was then reduced by distillation through a short fractionating column to give 3 at 85°C in 45% yield (based on D6-acetone) .Physical And Chemical Properties Analysis

Cimbuterol-d9 has a molecular weight of 242.36 . It is soluble in methanol .科学的研究の応用

合成と分析への応用

シンブテロール-d9は、他の類似の化合物と共に、高い同位体存在量と純度で合成されています . これらの標識化された化合物は、液体クロマトグラフィー-タンデム質量分析などの技術を使用して確認され、さまざまな研究設定における分析アプリケーションにとって重要です.

β-アドレナリン作動性アゴニストの分析手順

This compoundは、豚肉中のβ-アドレナリン作動性アゴニストを分析するために開発された分析手順の一部です. 液体クロマトグラフィー-質量分析/質量分析(LC-MS/MS)を用いたこの方法は、豚肉中のβ-アドレナリン作動性アゴニストの日常的な定量と、規制機関のラボでのモニタリングにとって不可欠です.

薬物標識と生物学的試験

This compoundは、重水素化化合物群の一部として、創薬および代謝試験において価値があります. このような化合物は、薬物および薬物代謝物の生物学的運命に関する重要な洞察を提供し、薬物候補の吸収と分解を追跡する手段を提供します.

食品の安全性と品質管理

This compoundは、動物由来食品中のβ2-アゴニストを決定するために開発された方法で使用されています. このような方法は、食品の安全性と規制基準への適合性を確保するために不可欠です.

化学反応の分析

次に、溶液を短い分留塔を通して蒸留によって還元して、85°Cで3を45%の収率で得た(D6-アセトンに基づく).

物理的および化学的性質の分析

作用機序

Target of Action

Cimbuterol-d9 is a deuterium-labeled variant of Cimbuterol . The primary target of Cimbuterol and its deuterium-labeled variant is the β-adrenergic receptor . These receptors play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolic rate .

Mode of Action

As a β-adrenergic agonist , Cimbuterol-d9 binds to β-adrenergic receptors, mimicking the action of natural neurotransmitters like adrenaline and noradrenaline . This binding triggers a cascade of biochemical reactions leading to the relaxation of bronchial smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .

Biochemical Pathways

Upon activation of the β-adrenergic receptors, a series of intracellular events occur, primarily involving the cAMP-PKA pathway . The activation of this pathway leads to various downstream effects, including bronchodilation and anti-allergic effects .

Pharmacokinetics

As a β-adrenergic agonist, it is expected to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The activation of β-adrenergic receptors by Cimbuterol-d9 results in bronchodilation and anti-allergic effects . These effects are stronger than those of clenbuterol on the relaxation of tracheal smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Cimbuterol-d9 . For instance, the presence of impurities can interfere with its detection and quantification . .

Safety and Hazards

将来の方向性

Cimbuterol-d9 is currently used for research purposes only . It is not intended for medicinal, household, or other uses .

Relevant Papers The synthesis and properties of Cimbuterol-d9 have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

生化学分析

Biochemical Properties

Cimbuterol-d9, like its parent compound Cimbuterol, interacts with β-adrenergic receptors . These receptors are proteins that respond to epinephrine (adrenaline) and norepinephrine (noradrenaline), hormones that mediate the fight-or-flight response. By stimulating these receptors, Cimbuterol-d9 can influence various biochemical reactions within the body.

Cellular Effects

The primary cellular effect of Cimbuterol-d9 is the stimulation of β-adrenergic receptors This stimulation can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Cimbuterol-d9 exerts its effects at the molecular level primarily through its interaction with β-adrenergic receptors As a β-adrenergic agonist, it binds to these receptors and activates them, potentially leading to changes in gene expression and cellular metabolism

特性

IUPAC Name |

2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQAXQGZIBJFS-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746881 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-04-4 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246819-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)